
Pomalidomide-5-C4-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5-C4-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. This compound is specifically designed as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, and is used in the recruitment of CRBN protein. It is often utilized in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that induce the degradation of specific proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C4-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker that contains an amine group. This process typically involves peptide coupling reactions, which allow for the rapid conjugation with carboxyl linkers . The preparation of heterobifunctional pomalidomide-conjugates often relies on methods that are low yielding and produce intractable byproducts. recent strategies have improved the yield and reliability of these syntheses .
Industrial Production Methods
Industrial production methods for Pomalidomide-5-C4-NH2 (hydrochloride) focus on optimizing the yield and purity of the compound. The process involves multiple steps, including the synthesis of pomalidomide, its conjugation with the linker, and the final purification steps to achieve a high-purity product .
化学反応の分析
Types of Reactions
Pomalidomide-5-C4-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group in the linker allows for substitution reactions, enabling the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5-C4-NH2 (hydrochloride) include oxidizing agents, reducing agents, and coupling reagents for peptide coupling reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Pomalidomide-5-C4-NH2 (hydrochloride) include various derivatives that can be used in the formation of PROTACs. These derivatives are designed to target specific proteins for degradation .
科学的研究の応用
Pomalidomide-5-C4-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in research to understand the role of specific proteins in cellular processes by inducing their degradation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents that leverage the PROTAC technology
作用機序
Pomalidomide-5-C4-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding facilitates the recruitment of CRBN protein, which in turn leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
類似化合物との比較
Pomalidomide-5-C4-NH2 (hydrochloride) is unique in its ability to recruit CRBN protein and form PROTACs. Similar compounds include:
Pomalidomide-PEG4-NH2 (hydrochloride): Another derivative of pomalidomide used in the formation of PROTACs.
Pomalidomide-5-C7-NH2 (hydrochloride): A similar compound with a different linker length, used for similar applications.
These compounds share the common feature of being based on pomalidomide and are used in the recruitment of CRBN protein for the formation of PROTACs. the specific linker and functional groups present in each compound can influence their efficacy and applications .
特性
分子式 |
C17H21ClN4O4 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC名 |
5-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H20N4O4.ClH/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23;/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23);1H |
InChIキー |
QQWONGXBSPKDHY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



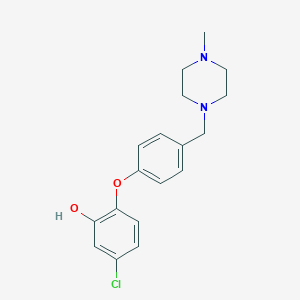
![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)
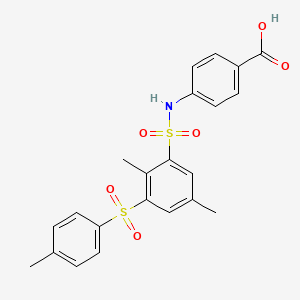
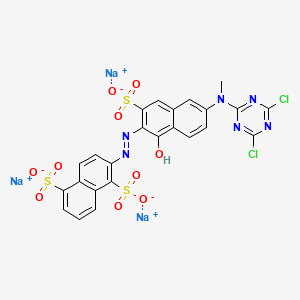
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)
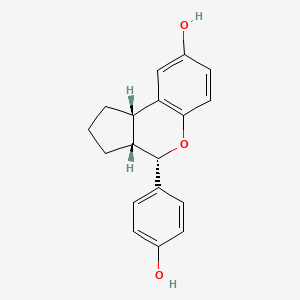
![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

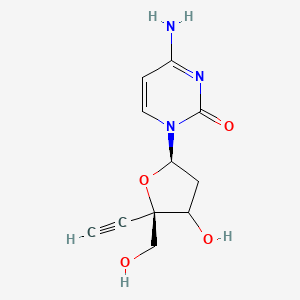
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)

